A Technical Guide to 2-(Thiophen-2-yl)piperidin-4-amine: Synthesis, Properties, and Therapeutic Potential
A Technical Guide to 2-(Thiophen-2-yl)piperidin-4-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. When combined with the versatile thiophene moiety, it presents a compelling template for novel drug discovery programs. This technical guide focuses on a specific, yet underexplored, member of this class: 2-(Thiophen-2-yl)piperidin-4-amine. While direct literature on this exact molecule is sparse, this document serves as a foundational whitepaper for researchers. It outlines the compound's precise chemical identity, proposes a robust synthetic pathway based on established methodologies for analogous structures, and explores its potential physicochemical properties and biological activities. By synthesizing data from related compounds, this guide aims to provide the scientific community with the necessary theoretical and practical framework to initiate research and development of this promising, novel chemical entity.
Chemical Identity and Nomenclature
The precise connectivity of the thiophene and piperidine rings, along with the position of the amine, is critical for defining the molecule and differentiating it from its isomers.
1.1. IUPAC Name and Structure
The formal IUPAC name for the topic compound is 2-(thiophen-2-yl)piperidin-4-amine . Its chemical structure consists of a piperidine ring substituted at the 2-position with a thiophen-2-yl group and at the 4-position with an amino group.
A thorough search of major chemical databases, including PubChem and commercial supplier catalogs, did not yield a specific entry or CAS Number for this compound, indicating its status as a novel chemical entity. This presents a unique opportunity for original research.
1.2. Key Isomers and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from Target |
| 2-(Thiophen-2-yl)piperidin-4-amine | Not Assigned | C9H14N2S | Target Molecule: Thiophene directly on piperidine C2; Amine on C4. |
| 1-[(Thiophen-2-yl)methyl]piperidin-4-amine | 82378-85-6 | C10H16N2S | Thiophene is linked via a methylene bridge to the piperidine nitrogen (N1). |
| N-(Piperidin-4-ylmethyl)thiophen-2-amine[1] | Not Assigned | C10H16N2S | Thiophen-2-amine is linked to a methyl group at the piperidine C4 position. |
| 1-(Thiophene-2-carbonyl)piperidin-4-amine | 886497-83-2 | C10H14N2OS | Thiophene is linked via a carbonyl group to the piperidine nitrogen (N1). |
| 1-(Thiophen-2-yl)piperidine[2][3] | 19983-20-1 | C9H13NS | Thiophene is attached directly to the piperidine nitrogen (N1); no C4-amine. |
Proposed Synthetic Pathway
While no specific protocol for 2-(thiophen-2-yl)piperidin-4-amine has been published, a logical and robust synthetic route can be designed based on established methods for the synthesis of 2-aryl-piperidines.[4] The key strategic consideration is the formation of the 2-aryl-4-piperidone core, which can then be elaborated to introduce the 4-amino group.
2.1. Retrosynthetic Analysis and Strategy
The primary disconnection for the target molecule is at the C4-N bond, suggesting that the final step could be the formation of the amine from a ketone. This retrosynthetic approach points to N-protected-2-(thiophen-2-yl)piperidin-4-one as a crucial intermediate. The synthesis of such 2-aryl-4-piperidones is well-documented and can be achieved via the reduction of a corresponding enone.[4]
2.2. Proposed Experimental Protocol
This protocol is a hypothetical, multi-step synthesis designed to be a self-validating system, where the successful synthesis and characterization of each intermediate provides confidence for proceeding to the next step.
Step 1: Synthesis of N-Boc-2-(thiophen-2-yl)piperidin-4-one (3)
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Rationale: This step establishes the core 2-arylpiperidine structure. The use of an N-Boc protecting group is standard practice to prevent side reactions at the piperidine nitrogen and to improve handling and solubility. The reduction of an enone intermediate is a reliable method for generating the desired piperidone.[4]
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Methodology:
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Synthesize the precursor enone (e.g., N-Boc-2-(thiophen-2-yl)-1,2,3,6-tetrahydropyridin-4-one) using established methods.
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Dissolve the enone (1.0 eq) in anhydrous THF under an inert atmosphere (N2 or Ar).
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Add L-Selectride (1.1 eq, 1.0 M solution in THF) dropwise over 30 minutes, maintaining the temperature below -70 °C.
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Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC for the disappearance of the starting material.
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Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
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Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure N-Boc-2-(thiophen-2-yl)piperidin-4-one (3) .
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Step 2: Synthesis of N-Boc-2-(thiophen-2-yl)piperidin-4-amine (5)
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Rationale: Reductive amination is a classic and highly effective method for converting a ketone to an amine. Using an ammonium source in the presence of a reducing agent like sodium cyanoborohydride provides a direct route to the primary amine.
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Methodology:
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Dissolve the piperidone (3) (1.0 eq) and ammonium acetate (10 eq) in anhydrous methanol.
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Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise to the stirring solution at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring by LC-MS.
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Once the reaction is complete, carefully acidify the mixture to pH ~2 with 2M HCl to decompose excess reducing agent.
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Basify the solution to pH ~10 with 2M NaOH.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude N-Boc-protected amine (5) .
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Step 3: Deprotection to Yield 2-(Thiophen-2-yl)piperidin-4-amine (Target)
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Rationale: The final step is the removal of the Boc protecting group to reveal the target primary amine. Treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent is the standard procedure.
-
Methodology:
-
Dissolve the crude N-Boc-protected amine (5) in dichloromethane.
-
Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
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Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
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Dissolve the residue in a minimal amount of water and basify with saturated NaHCO3 solution.
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Extract the product into ethyl acetate or dichloromethane.
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Dry the organic phase, filter, and concentrate to yield the final product, 2-(thiophen-2-yl)piperidin-4-amine . Further purification can be achieved by crystallization or chromatography if necessary.
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2.3. Synthesis Workflow Diagram
Caption: Proposed synthesis of 2-(thiophen-2-yl)piperidin-4-amine.
Potential Biological Activity and Therapeutic Applications
The structural combination of a thiophene ring and a 2-substituted piperidine core suggests a high potential for biological activity. Both motifs are independently associated with a wide range of pharmacological effects.
3.1. Central Nervous System (CNS) Activity
Many 2-arylpiperidine derivatives exhibit significant CNS activity. The substitution pattern is crucial, and compounds containing this scaffold have been investigated as antipsychotic, antidepressant, and anxiolytic agents. The thiophene moiety can act as a bioisostere for a phenyl ring, often improving metabolic stability and modulating receptor affinity.
3.2. Antimicrobial and Antifungal Properties
Thiophene derivatives are known to possess a broad spectrum of antimicrobial and antifungal activities.[5] Similarly, certain piperidine-based compounds have been developed as potent antimycotics.[6] The combination of these two pharmacophores in 2-(thiophen-2-yl)piperidin-4-amine makes it a compelling candidate for screening against a panel of bacterial and fungal pathogens.
3.3. Anticancer Potential
The piperidine ring is a common feature in many anticancer agents.[7] Thiophene-containing compounds have also demonstrated significant antiproliferative activity against various cancer cell lines.[8] Therefore, evaluating the cytotoxic effects of 2-(thiophen-2-yl)piperidin-4-amine against a panel of human cancer cell lines would be a logical step in its biological characterization.
3.4. Logical Framework for Biological Evaluation
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